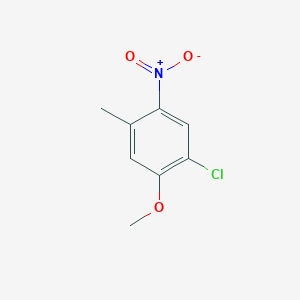

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Beschreibung

The exact mass of the compound 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-methoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCXFQTUPLPTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477558 | |

| Record name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-45-9 | |

| Record name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed overview of the known and predicted physical properties of the aromatic compound 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene . As a substituted nitrobenzene derivative, this molecule holds potential interest for applications in medicinal chemistry and materials science, where a nuanced understanding of its physicochemical characteristics is paramount for predictable behavior in experimental and biological systems.

This document moves beyond a simple cataloging of data, offering insights into the structural rationale for the observed and computed properties. Furthermore, it outlines standardized experimental protocols for the empirical determination of key physical constants, ensuring a self-validating framework for researchers.

Molecular Identity and Physicochemical Profile

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is a polysubstituted aromatic compound with the chemical formula C₈H₈ClNO₃. Its structure, characterized by the presence of a chloro, a methoxy, a methyl, and a nitro group on the benzene ring, dictates its polarity, reactivity, and intermolecular interactions.

Structural and Identifying Information

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-2-methoxy-4-methyl-5-nitrobenzene | PubChem[1] |

| CAS Number | 62492-45-9 | PubChem[1] |

| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 201.61 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1[O-])Cl)OC | PubChem[1] |

| InChI Key | ACCXFQTUPLPTRW-UHFFFAOYSA-N | PubChem[1] |

Tabulated Physical Properties

Direct experimental data for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is limited in publicly available literature. The following table includes computationally predicted properties from reliable chemical databases. For comparative purposes, experimentally determined data for the closely related isomer, 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS: 62492-41-5) , is also provided, which can serve as a valuable estimation benchmark.

| Property | Value (Predicted for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene) | Value (Experimental for Isomer: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene) | Source |

| Melting Point | Not available | 65-68 °C | Sigma-Aldrich[2] |

| Boiling Point | Not available | 254.1 °C at 760 mmHg | Sigma-Aldrich[2] |

| Topological Polar Surface Area | 55.1 Ų | Not available | PubChem[1] |

| XLogP3 | 2.7 | Not available | PubChem[1] |

| Hydrogen Bond Donors | 0 | Not available | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Not available | PubChem[1] |

| Rotatable Bonds | 1 | Not available | PubChem[1] |

Expert Insight: The predicted XLogP3 value of 2.7 suggests that 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene has moderate lipophilicity. This is a critical parameter in drug development, influencing membrane permeability and oral bioavailability. The topological polar surface area (TPSA) of 55.1 Ų indicates a good potential for cell permeability. The presence of the nitro and methoxy groups provides hydrogen bond acceptor sites, which will influence its solubility in polar solvents and its interaction with biological targets. The melting point of the isomer (65-68 °C) suggests that the target compound is likely a solid at room temperature.

Structural-Property Relationships: A Visual Approach

The arrangement of the functional groups on the benzene ring directly influences the physical properties of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methoxy and methyl groups, creates a complex electronic environment that governs intermolecular forces.

Sources

Technical Guide: Safety & Handling of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

The following technical guide details the safety, handling, and operational protocols for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 62492-45-9).[1][2][3][4] This document is structured for researchers and process chemists involved in the synthesis of kinase inhibitors (specifically EGFR tyrosine kinase inhibitors), where this compound serves as a critical electrophilic building block.

CAS: 62492-45-9 | Role: Advanced Intermediate for SNAr Diversification[1][2][3][4]

Part 1: Executive Technical Summary

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (also known as 2-Chloro-5-methyl-4-nitroanisole) is a highly functionalized nitroaromatic scaffold.[1][2][3][4] Its structural utility lies in the ortho-nitro activation of the chlorine atom, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

This reactivity profile makes it a high-value intermediate in the synthesis of third-generation EGFR inhibitors (analogous to the Osimertinib scaffold) and other heterocyclic APIs.[2][3][4] However, this same reactivity presents specific safety challenges, including skin sensitization potential, methemoglobinemia risks, and thermal instability characteristic of polysubstituted nitro-toluenes.[2]

Physicochemical Profile

| Property | Specification | Operational Note |

| Appearance | Yellow crystalline solid | Typical of nitro-aromatics; intensity varies with purity.[1][2][3][4][5] |

| Molecular Weight | 201.61 g/mol | - |

| Melting Point | 118–119 °C | Sharp melt indicates high purity; broadens significantly with isomeric impurities.[1][2][3][4] |

| Solubility | DCM, EtOAc, DMSO | Low water solubility.[2] Lipophilicity increases skin absorption risk.[2][4] |

| Reactivity | High (SNAr) | The C-Cl bond is activated; reacts exothermically with amines/thols.[2][3][4] |

Part 2: Hazard Identification & Toxicology (GHS & Mechanism)[2][3][4]

Core Hazards

While specific toxicological datasets for this exact isomer are often proprietary, Read-Across Analysis from structurally similar chloronitrobenzenes (e.g., 1-chloro-2,4-dinitrobenzene or 2-chloronitrobenzene) mandates a conservative safety posture.[1][2][3][4]

-

Acute Toxicity (Oral/Dermal): Classified as Harmful to Toxic .[2][4] Nitro-chlorobenzenes are rapidly absorbed through intact skin.[1][2][3][4]

-

Target Organ Toxicity (Blood): Methemoglobinemia .[2][4][6] The nitro group, upon metabolic reduction to a hydroxylamine/nitroso intermediate, can oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport.[2]

-

Skin/Eye Irritation: Strong irritant (H315, H319).[2][4] Potential sensitizer due to electrophilic ability to haptenize proteins.[2][4]

Thermal & Process Hazards[1][2][3][4]

-

Decomposition: Nitro-toluenes (methyl + nitro on benzene) possess a self-oxidation mechanism at high temperatures.[1][2][3][4] The proximity of the methyl group (C4) and nitro group (C5) is less critical than an ortho arrangement, but bulk heating (>200°C) can still trigger runaway decomposition.[3]

-

Reaction Exotherms: SNAr displacement of the Chlorine atom by amines (a common next step) is exothermic .[3] In scale-up, this heat release can accelerate solvent boiling or secondary decomposition.[2][3][4]

Part 3: Safe Handling & Engineering Controls[1][2]

Containment Strategy

Handling should follow Occupational Exposure Band (OEB) 3 or 4 protocols until specific potency data proves otherwise.[3][4]

-

Solids Handling: Weighing must occur inside a HEPA-filtered Powder Containment Hood or a Glovebox.[1][2][3][4] Static dissipation measures (ionizing bars) are required as dry nitro-aromatics can be electrostatically active.[2][3][4]

-

Solution Handling: Once dissolved, handle in a standard chemical fume hood.[2] Use closed-transfer systems (Cannula/Schlenk lines) for transfers >100g to prevent aerosolization.[2][3][4]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with nitro-chlorobenzenes due to rapid permeation.[2][3][4]

-

Gloves:

-

Respiratory: If engineering controls (hoods) are breached or during maintenance, a Powered Air Purifying Respirator (PAPR) with organic vapor/particulate (OV/P100) cartridges is mandatory.[3]

-

Clothing: Tyvek® lab coat or coveralls to prevent dust accumulation on street clothes.[2][4]

Visualized PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the physical state and scale of operation.

Figure 1: Risk-based PPE and Engineering Control selection logic.

Part 4: Synthesis & Reactivity Context (Process Safety)[2][3][4]

In drug development (e.g., EGFR inhibitor synthesis), this compound typically undergoes Nucleophilic Aromatic Substitution (SNAr) .[2][3] The Chlorine at C1 is displaced by a nucleophile (amine, phenol, or thiol).[2]

The SNAr Workflow

Reaction: 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene + R-NH₂

Protocol:

-

Solvent Selection: Use polar aprotic solvents (DMF, DMAc, NMP) or alcohols (iPrOH).[2] Note: DMF/DMAc can accelerate SNAr rates significantly, increasing exotherm risk.[2]

-

Addition Mode: Always add the nucleophile to the electrophile (or vice versa) slowly as a solution to control heat evolution (Semi-batch mode). Do not dump reagents as solids.[2][4]

-

Quenching: Ensure the reaction mixture is cooled (<20°C) before quenching with water, as the product may precipitate suddenly, trapping impurities.

Process Safety Logic Diagram

This workflow ensures thermal stability and impurity control during the SNAr step.[4]

Figure 2: Operational workflow for managing exotherms during SNAr diversification.

Part 5: Storage, Stability & Waste[2]

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, refrigeration minimizes slow hydrolysis or oxidative degradation over months.

-

Light: Protect from light (Amber vials/bottles).[2][4] Nitro compounds can darken upon photo-exposure.[1][2][3][4]

-

Segregation: Store away from strong bases (amines, hydroxides) and reducing agents (hydrides, metals), as these can trigger uncontrolled reactions.[2]

Waste Disposal

-

Do NOT mix with general organic waste if the stream contains oxidizers.[2][4]

-

Incineration: This compound contains Nitrogen and Chlorine.[2][4] It must be disposed of via a high-temperature incinerator equipped with scrubbers for NOx and HCl .[2][3][4]

-

Labeling: Waste containers must be clearly labeled "TOXIC: NITRO-CHLOROBENZENE DERIVATIVE."[1][2][3][4]

References

-

PubChem. 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (CID 12099948).[1][2][3][4] National Library of Medicine.[4] Available at: [Link][3][4]

-

ResearchGate. Synthetic Strategies in the Preparation of Osimertinib and Analogs. Available at: [Link][2][3]

Sources

- 1. 88062-27-5|2-Chloro-3-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 62492-45-9,2-Chloro-5-methyl-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | C8H8ClNO3 | CID 12099948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

Polysubstituted nitroaromatic compounds are fundamental synthons in the fine chemical industry, serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of diverse functional groups on the aromatic scaffold allows for a wide array of chemical transformations, making them invaluable precursors for complex molecular architectures. 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, with its unique arrangement of electron-donating and electron-withdrawing groups, presents a compelling case for exploration in medicinal chemistry and materials science. The interplay of the chloro, methoxy, methyl, and nitro substituents governs the molecule's reactivity and dictates its potential synthetic utility.

Synthesis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene: A Proposed Pathway

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be obtained through the electrophilic nitration of 4-chloro-3-methylanisole. The directing effects of the substituents on the precursor will determine the regioselectivity of the nitration reaction.

Proposed Synthetic Protocol

The following protocol is based on the nitration of a structurally similar compound, 2-chloro-4-methylanisole, as reported in the literature.[2]

Reaction: Nitration of 4-chloro-3-methylanisole

Reagents and Solvents:

-

4-chloro-3-methylanisole (starting material)

-

Acetic anhydride (solvent and reagent)

-

Nitric acid (nitrating agent)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (drying agent)

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0°C in an ice bath. Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 10°C. Stir the mixture for 15 minutes to ensure homogeneity.

-

Nitration Reaction: Dissolve 4-chloro-3-methylanisole in a minimal amount of acetic anhydride in a separate flask. Cool this solution to 0°C. Add the pre-formed nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Acetic anhydride serves as both a solvent and a scavenger for the water produced during the formation of the nitronium ion (NO₂⁺) from nitric acid. This is crucial as the presence of water can lead to unwanted side reactions.

-

Low Temperature: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature is essential to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

Diagram of the Proposed Synthetic Workflow:

Caption: General mechanism for nucleophilic aromatic substitution on the target molecule.

Applications in Drug Development and Medicinal Chemistry

While specific examples of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene in drug synthesis are not prominent in the literature, its structural motifs are found in various biologically active molecules. Chlorinated nitroaromatic compounds are recognized as important building blocks for a diverse range of heterocycles and other complex organic molecules used in the pharmaceutical industry. [3][4] The potential applications of this compound in drug discovery stem from its utility as a scaffold for generating libraries of compounds for high-throughput screening. The reactive chloro group allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse set of derivatives. The nitro group can be readily reduced to an amine, which can then be further functionalized.

For instance, related nitroaromatic compounds have been used in the synthesis of:

-

Chromone derivatives with potential therapeutic applications. [5]* Chalcone derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. [6]* Histone deacetylase (HDAC) inhibitors , a class of anticancer agents. [7] The unique substitution pattern of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene could lead to novel derivatives with improved pharmacological profiles, such as enhanced target specificity or reduced off-target toxicity.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two isolated aromatic protons. The methoxy and methyl groups will each exhibit a singlet in the upfield region. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents, with the proton ortho to the nitro group expected to be the most downfield. [8][9]* ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the nitro group will be significantly deshielded and appear at a high chemical shift.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Cl, C-O, C-H (aromatic and aliphatic), and NO₂ functional groups. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. [10]* Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster.

Safety and Handling

Specific safety data for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is not available. However, based on the data for structurally similar nitroaromatic compounds, it should be handled with caution. It is likely to be harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is a promising yet underexplored chemical entity. Its synthesis is achievable through established nitration methodologies, and its reactivity, particularly in nucleophilic aromatic substitution, makes it a valuable intermediate for the synthesis of diverse molecular structures. For researchers in drug discovery and medicinal chemistry, this compound represents a versatile scaffold for the development of novel therapeutic agents. Further experimental investigation into its synthesis, properties, and applications is warranted to fully unlock its potential.

References

- Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233–1242.

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143. [Link]

- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1226.

-

PMC - NIH. (2024). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. [Link]

- Google Patents. (2003). Method for preparing 4-chlorine-3-nitroanisole.

-

NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]

-

PMC - NIH. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7041. [Link]

- Google Patents. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

PubChem - NIH. 4-Chloro-3-nitroanisole. [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

ResearchGate. (2014). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic. [Link]

-

PubChem. 1-Chloro-4-methoxy-2-methylbenzene. [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

Inno Pharmchem. (2025). Comprehensive Overview of 4-Chloro-3-nitroanisole: Applications and Synthesis. [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- ResearchGate. (2023).

-

PubMed. (2017). Design, synthesis and tumor cell growth inhibitory activity of 3-nitro-2H-cheromene derivatives as histone deacetylaes inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and tumor cell growth inhibitory activity of 3-nitro-2H-cheromene derivatives as histone deacetylaes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nitrobenzene(98-95-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Derivatization of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene for Chemical Synthesis and Drug Discovery

Abstract

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is a highly versatile and strategically functionalized aromatic scaffold. Its unique electronic architecture, featuring an activatable chloro leaving group, a reducible nitro moiety, and a core structure amenable to modern cross-coupling reactions, makes it an exceptionally valuable starting material in medicinal chemistry and materials science. This guide provides an in-depth exploration of three principal synthetic pathways for its derivatization: Nucleophilic Aromatic Substitution (SNAr), chemoselective reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and data-driven recommendations to empower researchers in the rational design and synthesis of novel molecular entities from this powerful chemical building block.

Introduction: A Scaffold of Untapped Potential

Chlorinated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of industrial chemicals, dyes, and pharmaceuticals.[1][2] 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, in particular, presents a compelling case for synthetic exploration due to the orthogonal reactivity of its substituents. The molecule's reactivity is governed by a delicate interplay of electronic effects:

-

Electron-Withdrawing Nitro Group (-NO₂): This powerful group deactivates the ring towards electrophilic attack but, critically, provides potent activation for nucleophilic aromatic substitution by stabilizing the key anionic intermediate.[3] Its position para to the chloro substituent is optimal for this activation.

-

Chloro Group (-Cl): An excellent leaving group in SNAr reactions, especially when activated by the aforementioned nitro group.[4] It also serves as a reactive handle for palladium-catalyzed cross-coupling.

-

Electron-Donating Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These groups modulate the electron density of the ring and influence the regioselectivity of certain reactions.

This document outlines robust methodologies for leveraging these features to create diverse libraries of compounds, transforming this single intermediate into a vast collection of novel derivatives.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

The most direct derivatization strategy for this scaffold is the displacement of the C1 chloro atom via Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds readily due to the profound stabilization of the intermediate Meisenheimer complex by the para-nitro group.[5]

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy for the reaction. The subsequent loss of the chloride ion re-establishes aromaticity and yields the substituted product.

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Protocol 1: Synthesis of Aryl Ethers via O-Arylation

This protocol describes the reaction with a generic phenolic nucleophile to form a diaryl ether linkage, a common motif in pharmacologically active molecules.

Materials:

-

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (1.0 equiv)

-

Phenol or substituted phenol (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of the starting material).

-

Add the phenol derivative to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired aryl ether.

Protocol 2: Synthesis of N-Aryl Secondary Amines

Materials:

-

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (1.0 equiv)

-

Primary or secondary amine (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a sealed tube, combine 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, the desired amine, and the base.

-

Add the solvent (ACN for less hindered amines, DMSO for more challenging couplings).

-

Seal the tube and heat the mixture to 100-140 °C.

-

Monitor the reaction progress by LC-MS.

-

After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography.

| Nucleophile Class | Typical Reagents | Base | Solvent | Temperature (°C) | Product Class |

| Alcohols/Phenols | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Diaryl Ethers |

| Thiols/Thiophenols | Thiophenol | K₂CO₃ | DMF | 60 - 100 | Diaryl Sulfides |

| Primary/Secondary Amines | Morpholine, Aniline | K₂CO₃, DIPEA | ACN, DMSO | 100 - 140 | N-Aryl Amines |

Pathway II: Nitro Group Reduction for Aniline Synthesis

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis.[4] It unlocks a wealth of subsequent functionalization possibilities, including amide bond formation, sulfonylation, and diazotization.

Rationale for Method Selection

While various methods can achieve this reduction, the choice of reagent is critical to ensure chemoselectivity, preserving the chloro, methoxy, and methyl groups.

-

Catalytic Hydrogenation (H₂/Pd-C): Highly efficient but can sometimes lead to hydrodehalogenation (loss of the chloro group). Requires careful optimization of catalyst loading and pressure.

-

Tin(II) Chloride (SnCl₂): A classic, robust, and highly chemoselective method that is tolerant of many functional groups, including aryl halides.[6] It is often the preferred method for substrates of this type.

Caption: Synthetic workflow from nitroarene to functionalized anilines.

Protocol 3: Chemoselective Reduction with Tin(II) Chloride

Materials:

-

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution (5 M)

Procedure:

-

Dissolve 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene in ethanol or ethyl acetate in a round-bottom flask.

-

In a separate beaker, dissolve the tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process.

-

Cool the nitroarene solution in an ice bath and add the acidic SnCl₂ solution dropwise, maintaining the internal temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

-

Cool the mixture again in an ice bath and carefully basify by the slow addition of 5 M NaOH solution until the pH is >10. The tin salts will precipitate as a white solid (tin hydroxide).

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aniline, which is often pure enough for subsequent steps or can be purified by chromatography.

Pathway III: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through palladium-catalyzed cross-coupling. The chloro-substituent on the scaffold serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for coupling aryl halides with organoboron compounds to form biaryl structures.[7][8] The reaction is renowned for its mild conditions and high functional group tolerance.[7] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with a base-activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Biaryl Synthesis

Materials:

-

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

To a Schlenk flask, add the starting material, arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system via cannula or syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours. Monitor by LC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, particularly with sterically hindered or electronically deactivated amines, the Buchwald-Hartwig amination is the method of choice.[11] It overcomes many limitations of classical N-arylation methods.[12] The reaction relies on a palladium catalyst paired with a bulky, electron-rich phosphine ligand that facilitates the key reductive elimination step.[13][14]

| Reaction Type | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Base | Product Class |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Biaryls |

| Buchwald-Hartwig | Indole, Aniline | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, Xantphos | NaOt-Bu, K₃PO₄ | Diaryl Amines, N-Aryl Heterocycles |

Conclusion

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene is far more than a simple chemical intermediate; it is a versatile platform for the rapid generation of molecular diversity. By strategically employing Nucleophilic Aromatic Substitution, nitro group reduction, or modern palladium-catalyzed cross-coupling reactions, researchers can access a wide range of derivatives, including ethers, amines, anilines, and biaryl compounds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists and drug development professionals to fully exploit the synthetic potential of this valuable scaffold.

References

- Benchchem. 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene. Benchchem.

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Available at: [Link].

-

Filo. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Filo. Available at: [Link].

-

Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Chemistry Stack Exchange. Available at: [Link].

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Available at: [Link].

-

ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. Available at: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... ResearchGate. Available at: [Link].

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link].

-

Chegg. Question: (8pts) Nucleophilic Aromatic Substitution (8pts) Draw the curved arrow reaction for this experiment showing the formation of two possible products. Chegg. Available at: [Link].

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link].

-

Harvard University. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link].

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link].

-

Common Organic Chemistry. Buchwald Hartwig Coupling. Common Organic Chemistry. Available at: [Link].

Sources

- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 4. 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | 101080-03-9 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene as a Versatile Precursor in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Substituted nitroaromatic compounds are invaluable starting materials in this endeavor, offering a rich platform for chemical diversification. Among these, 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene emerges as a particularly compelling precursor. Its unique arrangement of activating (methoxy, methyl) and deactivating (nitro, chloro) groups, along with multiple reaction sites, allows for the regioselective synthesis of a variety of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the practical applications of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene in the synthesis of medicinally relevant benzimidazoles and quinoxalines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic campaigns. The subsequent protocols are designed not merely as a sequence of steps but as a self-validating system, ensuring reproducibility and a high degree of confidence in the experimental outcomes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for both successful synthesis and laboratory safety.

Table 1: Physicochemical Data for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

| Property | Value | Source |

| CAS Number | 62492-41-5 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | Light brown to brown solid | - |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | - |

Safety Profile:

As with all nitroaromatic compounds, 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, related chlorinated nitroaromatics are known to be harmful if swallowed or in contact with skin and may cause cancer.[2] Therefore, appropriate precautions should be taken to avoid exposure.

Synthetic Strategy: The Gateway to Heterocyclic Diversity

The primary synthetic utility of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene lies in the strategic reduction of its nitro group to an amine. This transformation is the gateway to a plethora of cyclization reactions. The resulting ortho-substituted aniline is a key intermediate for the construction of various fused heterocyclic systems.

Caption: General synthetic pathway from the starting material.

Application I: Synthesis of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] The following protocol details a robust, one-pot synthesis of substituted benzimidazoles from 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.

Reaction Mechanism

The transformation proceeds via a tandem reduction-cyclization sequence. Initially, the nitro group is reduced to an amine in situ, generating the corresponding ortho-phenylenediamine. This intermediate then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the final benzimidazole product.

Caption: Mechanistic steps for benzimidazole synthesis.

Detailed Experimental Protocol

This one-pot procedure leverages sodium dithionite for the reduction of the nitro group, followed by condensation with an appropriate aldehyde.[4]

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Quantity | Moles |

| 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | 62492-41-5 | 201.61 | 1.0 g | 4.96 mmol |

| Benzaldehyde (example) | 100-52-7 | 106.12 | 0.53 g (0.51 mL) | 4.96 mmol |

| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | 2.59 g | 14.88 mmol |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| 5 N Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | As needed | - |

| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (1.0 g, 4.96 mmol) and benzaldehyde (0.53 g, 4.96 mmol) in DMF (20 mL).

-

Addition of Reducing Agent: To this solution, add a freshly prepared aqueous solution of sodium dithionite (2.59 g, 14.88 mmol in 10 mL of water) dropwise with stirring.

-

Microwave Irradiation (Optional, for rate enhancement): Place the flask in a microwave reactor and irradiate at 160 W in pulses of 15 seconds, with a 20-second cooling period between pulses, for a total of 4-5 cycles.[4] Monitor the reaction progress by TLC.

-

Conventional Heating (Alternative): Alternatively, the reaction mixture can be heated at 80-90°C with conventional heating, monitoring by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, add 5 N ammonium hydroxide dropwise to precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash thoroughly with water (2 x 20 mL), and dry under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 5-chloro-6-methoxy-4-methyl-2-phenyl-1H-benzimidazole.

Self-Validation and Troubleshooting:

-

Expected Outcome: A pale yellow to off-white solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Troubleshooting:

-

Incomplete reaction: If the reaction does not go to completion, extend the reaction time or increase the amount of reducing agent slightly. Ensure the sodium dithionite solution is freshly prepared.

-

Low yield: Impurities in the starting materials or incomplete precipitation can lead to lower yields. Ensure thorough washing of the product.

-

Side reactions: Overheating can lead to the formation of byproducts. Careful temperature control is crucial.

-

Application II: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[5] The synthesis of quinoxalines from 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene first requires the reduction of the nitro group to the corresponding diamine, followed by condensation with a 1,2-dicarbonyl compound.

Reaction Mechanism

This is a two-step process. The first step is the chemoselective reduction of the nitro group. The second step is the condensation of the resulting ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil) to form the quinoxaline ring.

Caption: Mechanistic pathway for quinoxaline synthesis.

Detailed Experimental Protocol

Step 1: Reduction of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

This protocol utilizes tin(II) chloride, a mild and effective reagent for the reduction of nitro groups in the presence of other sensitive functionalities.[6][7]

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Quantity | Moles |

| 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | 62492-41-5 | 201.61 | 1.0 g | 4.96 mmol |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 5.6 g | 24.8 mmol |

| Ethanol | 64-17-5 | 46.07 | 25 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 5 mL | - |

| Sodium Hydroxide (NaOH) solution (10%) | 1310-73-2 | 40.00 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | - |

Procedure:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin(II) chloride dihydrate (5.6 g, 24.8 mmol), ethanol (25 mL), and concentrated HCl (5 mL).

-

Heating: Heat the mixture to 70°C with stirring until a clear solution is obtained.

-

Addition of Starting Material: Add 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (1.0 g, 4.96 mmol) portion-wise over 15 minutes, maintaining a gentle reflux.

-

Reaction Monitoring: Continue heating for 1.5-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a 10% NaOH solution until the pH is approximately 8-9. This will precipitate tin salts.

-

Extraction: Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Chloro-4-methoxy-6-methyl-1,2-phenylenediamine, which can often be used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-7-methoxy-5-methyl-2,3-diphenylquinoxaline

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Quantity | Moles |

| 3-Chloro-4-methoxy-6-methyl-1,2-phenylenediamine | - | 171.62 | ~0.85 g (from Step 1) | ~4.96 mmol |

| Benzil | 134-81-6 | 210.23 | 1.04 g | 4.96 mmol |

| Ethanol | 64-17-5 | 46.07 | 20 mL | - |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude diamine from Step 1 (~0.85 g, ~4.96 mmol) and benzil (1.04 g, 4.96 mmol) in ethanol (20 mL).

-

Reaction: Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired quinoxaline. Further purification can be achieved by recrystallization from ethanol.

Self-Validation and Troubleshooting:

-

Expected Outcome: A crystalline solid.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Troubleshooting:

-

Difficulties with Tin Salts: The precipitation of tin salts during work-up can sometimes lead to emulsions.[8] Adding Celite before filtration can aid in removing these salts.

-

Low Yield in Cyclization: Ensure the diamine intermediate is reasonably pure. If necessary, purify the diamine by column chromatography before proceeding to the cyclization step.

-

Conclusion: A Gateway to Novel Scaffolds

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene has been demonstrated to be a highly effective and versatile precursor for the synthesis of substituted benzimidazoles and quinoxalines. The protocols outlined in this guide are robust, reproducible, and adaptable, providing a solid foundation for the exploration of new chemical space. The strategic manipulation of the functional groups on this starting material opens the door to a wide array of heterocyclic derivatives with potential applications in drug discovery and materials science. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

-

Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 2018 , 3 (10), 14225–14236. [Link][9]

-

Aboonajmi, J., et al. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances, 2023 , 13, 26867-26873. [Link][10]

-

ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 2022 , 17 (2), 85-93. [Link][11]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2007 , (xvi), 149-154. [Link][6]

-

Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. Catalysts, 2024 , 14(7), 503. [Link][12]

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? ResearchGate. [Link][13]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2023 , 13, 26867-26873. [Link][3]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 2015 , 8(1), 1-4. [Link][14]

-

Hydrogenation of m-Chloronitrobenzene over Different Morphologies Ni/TiO 2 without Addition of Molecular Hydrogen. Catalysts, 2018 , 8(11), 543. [Link][15]

-

Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry, 2018 , 20, 2284-2289. [Link][16]

-

One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 2007 , 37(23), 4099-4104. [Link][4]

-

The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents, CN106008336A. [17]

-

1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. RSC Advances, 2024 , 14, 19874-19887. [Link][18]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][19]

-

Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents, US6245913B1. [20]

-

Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 2021 , 11, 18884-18889. [Link][21]

-

Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons, Loyola University Chicago. [Link][5]

-

Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link][8]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 2022 , 12, 24393-24419. [Link][23]

-

Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry, 2022 , 20, 868-872. [Link][24]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Semantic Scholar. [Link][25]

-

Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents, CN1749250A. [26]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link][7]

-

Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Organic Letters, 2024 . [Link][27]

-

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. PubChem. [Link][1]

-

Cascade cyclization of quinoline and quinoxaline with nitriles of α,β-acetylenic γ-hydroxy acids. Mendeleev Communications, 2003 , 13(2), 77-78. [Link][28]

Sources

- 1. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. reddit.com [reddit.com]

- 9. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]

- 11. cjm.ichem.md [cjm.ichem.md]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. mdpi.com [mdpi.com]

- 16. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 18. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 20. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 21. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemsynthesis.com [chemsynthesis.com]

- 23. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 24. Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Cascade cyclization of quinoline and quinoxaline with nitriles of α,β-acetylenic γ-hydroxy acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

HPLC analysis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Subject: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (Osimertinib Intermediate)

Executive Summary

Objective: To establish a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 62492-45-9).

Context: This compound is a critical synthetic intermediate in the manufacturing of Osimertinib (Tagrisso), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC) therapy. Precise control of this intermediate is essential to prevent the carryover of potentially mutagenic nitro-aromatic impurities into the final Active Pharmaceutical Ingredient (API).

Scope: This guide covers physicochemical profiling, column selection strategy, optimized chromatographic conditions, and system suitability requirements designed to separate the target analyte from its regioisomers (e.g., 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene) and reduced aniline derivatives.

Analyte Profile & Physicochemical Properties

Understanding the molecule is the first step in method design. The presence of the nitro (

| Parameter | Data | Implications for HPLC |

| Chemical Name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | Target Analyte |

| CAS Number | 62492-45-9 | Reference Standard ID |

| Molecular Formula | MW: 201.61 g/mol | |

| LogP (Predicted) | ~3.2 - 3.5 | Highly Hydrophobic; requires high organic strength for elution. |

| pKa | Non-ionizable in pH 2-8 range | pH control is critical for impurities (amines/phenols), not the analyte itself. |

| UV Max | ~210 nm, ~254 nm | Nitro-aromatics absorb strongly at 254 nm (robust detection). |

| Solubility | Soluble in ACN, MeOH, DCM; Insoluble in Water | Sample diluent must be high organic (e.g., 100% ACN). |

Method Development Strategy (The "Why" Behind the Protocol)

Stationary Phase Selection: C18 (Octadecylsilane)

Given the high lipophilicity (LogP > 3), a C18 column is the standard choice. A "Base Deactivated" (BDS) or "End-capped" column is recommended to minimize silanol interactions, although the analyte itself is not basic. The primary challenge is separating the regioisomers (where the nitro/methyl positions are swapped). A high-surface-area carbon load (>15%) C18 column provides the necessary steric selectivity.

Mobile Phase & pH Control

While the target nitro-compound is neutral, likely impurities include:

-

Anilines: Formed by partial reduction of the nitro group. These are basic.

-

Phenols: Formed by hydrolysis of the methoxy or chloro groups. These are acidic.

Decision: Use an Acidic Mobile Phase (pH ~3.0) .

-

Rationale: At pH 3.0, amine impurities are protonated (ionized) and elute early, preventing them from co-eluting with the hydrophobic target. Phenolic impurities are kept protonated (neutral), improving their peak shape.

-

Buffer: 0.1% Phosphoric Acid is preferred for UV transparency at low wavelengths (<220 nm).

Detection Wavelength

Nitro-aromatics exhibit strong

-

254 nm: Recommended for quantitation.[1] It offers high selectivity for the aromatic ring and minimizes baseline drift from gradient elution.

-

210 nm: Optional for detecting non-aromatic synthetic byproducts, but susceptible to solvent cutoff noise.

Detailed Experimental Protocol

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC System with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance) |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Controls viscosity and improves mass transfer for isomers) |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Bandwidth 4 nm, Ref 360 nm) |

| Run Time | 20 Minutes |

Gradient Program

Rationale: A gradient is required to elute the highly retained target compound while clearing the column of any highly lipophilic dimers.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Initial Equilibration |

| 12.00 | 10 | 90 | Linear Gradient to Elute Target |

| 15.00 | 10 | 90 | Wash Step |

| 15.10 | 60 | 40 | Return to Initial |

| 20.00 | 60 | 40 | Re-equilibration |

Standard & Sample Preparation

Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content prevents precipitation of the hydrophobic analyte.

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

-

Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent .

-

Sample Solution: Prepare chemically synthesized crude samples at 0.1 mg/mL in Diluent. Filter through a 0.22 µm PTFE filter before injection.

System Suitability & Validation Criteria

Before releasing data, the system must pass the following criteria (based on 5 replicate injections of the Working Standard):

| Parameter | Acceptance Criteria | Logic |

| Retention Time (RT) | ~8.5 - 10.5 min | Consistent identification. |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |

| Tailing Factor (T) | 0.8 – 1.5 | Peak symmetry indicates no secondary interactions. |

| RSD (Area) | < 2.0% | Precision of the injector/detector.[2] |

| Resolution (Rs) | > 2.0 | Separation from nearest impurity (usually the regioisomer). |

Workflow Visualization

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision-making process for sample handling and data analysis.

Caption: Step-by-step analytical workflow from sample receipt to Certificate of Analysis (CoA) generation.

Diagram 2: Separation Mechanism & Impurity Logic

This diagram explains why the method separates the target from likely impurities based on polarity and chemical structure.

Caption: Chromatographic separation mechanism showing elution order based on polarity and ionization states.

Troubleshooting Guide

-

Issue: Split Peaks.

-

Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (40% ACN).

-

Solution: Reduce injection volume to 5 µL or match the sample diluent to the initial mobile phase (60:40 Water:ACN).

-

-

Issue: Co-elution of Isomers.

-

Cause: Similar hydrophobicity between the 4-methyl-5-nitro and 5-methyl-4-nitro isomers.

-

Solution: Lower column temperature to 25°C to increase steric selectivity, or switch to a Phenyl-Hexyl column which offers pi-pi interaction selectivity.

-

-

Issue: High Backpressure.

-

Cause: Precipitation of sample in the column or particulate matter.

-

Solution: Ensure samples are filtered (0.22 µm) and the column is washed with 100% ACN post-run.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135467367 (1-Chloro-4-methoxy-2-methyl-5-nitrobenzene isomer context). Retrieved February 1, 2026, from [Link]

-

Voulgari, P., et al. (2021).[3] Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved February 1, 2026, from [Link]

-

Journal of Chemical Health Risks. (2023). RP-HPLC Method Development and Validation of Osimertinib in Tablet Dosage Form. Retrieved February 1, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Nitrobenzene Derivatives on Reverse Phase HPLC. Retrieved February 1, 2026, from [Link]

Sources

Technical Application Note: NMR Structural Elucidation of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Executive Summary

This application note details the structural characterization of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (also known as 4-chloro-5-methoxy-2-nitrotoluene). As a tetrasubstituted benzene derivative, this molecule presents a classic challenge in regiochemical assignment. The steric and electronic interplay between the electron-withdrawing nitro group and the electron-donating methoxy/methyl groups creates a distinct spectral fingerprint.

This guide provides a self-validating protocol using 1D

Chemical Structure & Theoretical Analysis

Before acquisition, a theoretical prediction of chemical shifts is required to establish acceptance criteria for the data.

Structural Parameters[1][2][3]

-

Formula:

-

MW: 201.61 g/mol [1]

-

Key Features:

-

Para-Protons: The aromatic protons at positions C3 and C6 are para to each other. In low-resolution spectra, these typically appear as singlets due to the negligible para-coupling (

Hz). -

Electronic Push-Pull: The molecule contains both strong donors (-OMe, -Me) and strong acceptors (-NO

, -Cl), creating significant chemical shift dispersion.

-

Predicted Chemical Shifts (Substituent Increment Method)

Using standard Curphy-Morrison additivity rules for benzene derivatives, we calculate the expected shifts to guide peak picking.

| Proton | Position | Electronic Environment | Calculation (Base 7.27 ppm) | Predicted | Multiplicity |

| H3 | Aromatic | Ortho to -OMe (Shielding), Ortho to -Me (Shielding) | ~6.7 - 6.9 | Singlet | |

| H6 | Aromatic | Ortho to -NO | ~8.1 - 8.3 | Singlet | |

| -OCH | Aliphatic | Attached to Oxygen | Standard Methoxy | 3.9 - 4.0 | Singlet |

| -CH | Aliphatic | Benzylic, Ortho to -NO | 2.4 - 2.5 | Singlet |

Analyst Note: The large difference (~1.3 ppm) between the two aromatic protons is the primary diagnostic indicator for this specific isomer. If the protons were meta to each other (as in other isomers), the dispersion would likely be smaller.

Experimental Protocol

Sample Preparation

To minimize solvent-solute stacking interactions which can distort chemical shifts in nitro-aromatics, a dilute solution is recommended.

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvent: Dissolve in 0.6 mL of CDCl

(Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-

Note: Ensure the solution is free of suspended solids; filter through a cotton plug if necessary to prevent magnetic field inhomogeneity.

-

-

Tube: Transfer to a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or Higher)

Standard pulse sequences are sufficient, but specific attention to the relaxation delay (

-

Pulse Sequence: zg30 (30° excitation pulse)

-

Spectral Width: 12 ppm (-1 to 11 ppm)

-

Acquisition Time (AQ): 3.0 - 4.0 sec

-

Relaxation Delay (D1):

sec (Crucial for accurate integration of aromatic protons near NO -

Scans (NS): 16 (Sufficient for >10mg sample).

-

Temperature: 298 K (25°C).

Structural Elucidation Workflow

The following logic gate diagram illustrates the decision-making process for verifying the structure.

Figure 1: Decision tree for the structural verification of the target molecule. The workflow prioritizes the identification of aromatic singlets followed by NOE confirmation.

Data Analysis & Interpretation

The "Singlet Test" (1H NMR)

The most immediate visual confirmation of the 1,2,4,5-substitution pattern is the multiplicity of the aromatic protons.

-

Observation: You should observe two distinct singlets.

- 6.88 ppm (1H, s): Assigned to H3 . This proton is shielded by the ortho-methoxy and ortho-methyl groups.

- 8.15 ppm (1H, s): Assigned to H6 . This proton is strongly deshielded by the ortho-nitro group.

-

Failure Mode: If you observe doublets (

Hz), the protons are ortho to each other, indicating the nitro group likely added at the C3 or C6 position relative to a different starting material, or the starting material was 4-chloro-3-methoxytoluene.

The "Regio-Lock" (1D NOE)

To scientifically prove that the methyl group is at C4 and the proton at 6.88 is at C3 (proving they are neighbors), perform a 1D Selective NOE experiment.

-

Experiment: Irradiate the Methyl singlet at ~2.45 ppm.

-

Expected Result:

-

Strong NOE enhancement at

6.88 ppm (H3). -

NO enhancement at

8.15 ppm (H6).

-

-

Mechanistic Insight: This confirms that the methyl group is spatially close to the shielded proton (H3) and distant from the deshielded proton (H6), locking the regiochemistry as 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.

Summary Table of Assignments

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 8.15 | Singlet | 1H | H6 | Deshielded by ortho-NO |

| 6.88 | Singlet | 1H | H3 | Shielded by ortho-OMe and ortho-Me. |

| 3.96 | Singlet | 3H | -OCH | Characteristic methoxy shift. |

| 2.45 | Singlet | 3H | -CH | Benzylic methyl; slightly downfield due to ring electronics. |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for increment tables).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for accurate benzene substituent increments).

-

ChemicalBook. (n.d.). NMR Spectrum Data for 2-Chloro-4-nitroanisole (Analogous Structure). Retrieved October 26, 2023.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search. (Recommended for cross-referencing nitro-toluene spectra).

Sources

Application Note: 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene in Heterocyclic Synthesis

This Application Note and Protocol Guide details the utilization of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 62492-45-9), a highly specialized intermediate in medicinal chemistry.

While often overshadowed by its non-methylated analogs (used in Osimertinib synthesis), this scaffold’s unique ortho-nitro-toluene motif makes it a premier candidate for the Batcho-Leimgruber Indole Synthesis , yielding 6-chloro-5-methoxyindole—a critical pharmacophore in the development of tubulin polymerization inhibitors (e.g., Indibulin analogs) and next-generation kinase inhibitors.

Executive Summary & Chemical Profile

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene acts as a "masked" indole precursor. Its structural value lies in the precise positioning of the methyl group (C4) relative to the nitro group (C5). In the presence of dimethylformamide dimethyl acetal (DMF-DMA), this molecule undergoes a condensation reaction that sets the stage for reductive cyclization, offering a streamlined route to substituted indoles that are otherwise difficult to synthesize via Fischer or Reissert methods due to regioselectivity issues.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene |

| CAS Number | 62492-45-9 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Key Functional Groups | Nitro (-NO₂), Methyl (-CH₃), Methoxy (-OCH₃), Chloro (-Cl) |

| Primary Reactivity | Benzylic condensation (Methyl), Nitro reduction, SNAr (limited) |

Core Applications in Medicinal Chemistry

A. Synthesis of 6-Chloro-5-Methoxyindole (Batcho-Leimgruber Protocol)

The primary utility of this scaffold is the synthesis of 6-chloro-5-methoxyindole . This indole derivative is a privileged structure in drug discovery, serving as the core for:

-

Tubulin Inhibitors: Analogs of Indibulin where the indole 5/6-positions modulate potency.

-

Kinase Inhibitors: The C6-chlorine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, essential for accessing the ATP-binding pockets of kinases like VEGFR or EGFR.

B. Precursor for Substituted Anilines